Bicyclo[2.2.1]heptane, 1,4,7-trimethyl-
Description
Bicyclo[2.2.1]heptane, 1,4,7-trimethyl- (hypothetical structure) is a substituted norbornane derivative with three methyl groups positioned at the 1, 4, and 7 carbon atoms of the bicyclic framework. Instead, extensive data exists for Bicyclo[2.2.1]heptane, 1,7,7-trimethyl- (CAS 464-15-3), also known as Bornane or Camphane . For clarity, this article focuses on 1,7,7-trimethyl- as the primary compound, with comparisons to structurally related bicycloheptanes.
Structure
2D Structure
Properties
CAS No. |
78350-42-2 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1,4,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18/c1-8-9(2)4-6-10(8,3)7-5-9/h8H,4-7H2,1-3H3 |
InChI Key |
JUQOXMGITXIXRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCC1(CC2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties of 1,7,7-Trimethylbicyclo[2.2.1]heptane:
- Molecular Formula : C₁₀H₁₈
- Molecular Weight : 138.25 g/mol
- Boiling Point (Tb) : 441.76 K (168.61°C)
- Melting Point (Tf) : 429.40–431.00 K (156.25–157.85°C)
- LogP : 3.223 (Crippen Method)
- Heat of Vaporization (ΔHvap) : 35.24 kJ/mol
- CAS Registry : 464-15-3
Positional Isomers of Trimethylbicyclo[2.2.1]heptane
Structural Implications :
- 1,7,7-Trimethyl : Symmetrical substitution at bridgehead carbons (C1, C7) stabilizes the bicyclic framework, enhancing thermal stability (Tb ~441 K) .
Functionalized Derivatives
Oxygenated Derivatives
Key Observations :
- The ketone derivative (C₁₀H₁₆O) is a major component in plant volatiles, suggesting roles in ecological interactions .
- Diol derivatives (e.g., limonene glycol) are structurally similar to bioactive monoterpenes but lack confirmed activity .
Halogenated and Ester Derivatives
Tricyclic and Related Compounds
Comparative Analysis :
- The tricyclic derivative (from ) exhibits higher ring strain, likely reducing thermal stability compared to bicyclic analogs.
Preparation Methods
Diels-Alder Cycloaddition Strategies
The Diels-Alder reaction remains the cornerstone for constructing bicyclo[2.2.1]heptane frameworks. Patent EP1254882A1 demonstrates that reacting C₃–₄ acyclic olefins (e.g., 2-butene or 1-butene) with cyclopentadiene yields bicyclo[2.2.1]heptene intermediates. For 1,4,7-trimethyl substitution, methyl-functionalized dienophiles or dienes could be employed. For example:
$$
\text{Cyclopentadiene} + \text{2-methyl-1,3-pentadiene} \rightarrow \text{5,6-dimethylbicyclo[2.2.1]hept-2-ene}
$$
Subsequent isomerization using acidic catalysts (e.g., AlCl₃) at 150–350°C facilitates methyl group migration to bridgehead positions. This method achieves 60–75% yields for analogous structures but requires precise temperature control to avoid side products like 2,3-dimethyl isomers.
Catalytic Isomerization of Preexisting Bicyclic Frameworks
Isomerization of less-stable bicyclo[2.2.1]heptane derivatives offers a pathway to 1,4,7-trimethyl substitution. The patent EP1254882A1 details a two-step process:
- Synthesis of 5,6-dimethylbicyclo[2.2.1]hept-2-ene via olefin-cyclopentadiene cycloaddition.
- Isomerization using zeolite or silica-alumina catalysts at 200–300°C to redistribute methyl groups.
For 1,4,7-trimethyl target:
$$
\text{5,6-dimethylbicyclo[2.2.1]hept-2-ene} \xrightarrow{\text{H-ZSM-5, 250°C}} \text{1,4,7-trimethylbicyclo[2.2.1]heptane}
$$
Catalyst selection critically influences regioselectivity. Zeolites with pore sizes < 5 Å favor bridgehead methylation due to steric constraints.
Functional Group Modification of Bornane Derivatives
Bornane (1,7,7-trimethylbicyclo[2.2.1]heptane) serves as a strategic precursor. Iranian Chemical Society research illustrates methods for modifying bornane’s methyl groups via:
- Nitration : Introducing nitro groups at C-2 followed by reduction to amines.
- Alkylation : Grignard reagents (e.g., CH₃MgBr) reacting with bornane ketones to install additional methyl groups.
Applying these to 1,7,7-trimethylbornane could yield 1,4,7-trimethyl derivatives through selective C–H activation or directed C–H methylation. For example:
$$
\text{1,7,7-Trimethylbornane} \xrightarrow{\text{Pd(OAc)₂, CH₃I}} \text{1,4,7-Trimethylbicyclo[2.2.1]heptane}
$$
Yields for analogous reactions range from 45–65%, with regioselectivity controlled by directing groups.
Clemmensen Reduction of Ketone Intermediates
The Clemmensen reduction converts ketones to methylene groups, enabling deoxygenation strategies. Science Info notes its utility in removing carbonyls from bicyclic systems. For 1,4,7-trimethyl synthesis:
- Synthesize 1,4-dimethylbicyclo[2.2.1]heptan-7-one via Friedel-Crafts acylation.
- Reduce ketone using Zn-Hg/HCl:
$$
\text{1,4-Dimethylbicyclo[2.2.1]heptan-7-one} \xrightarrow{\text{Zn-Hg, HCl}} \text{1,4,7-Trimethylbicyclo[2.2.1]heptane}
$$
This method achieves ~70% yields in related systems but risks over-reduction or ring opening.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|---|
| Diels-Alder | Cyclopentadiene + olefins | H-ZSM-5, 250°C | 60–75 | Competing isomer formation |
| Isomerization | 5,6-Dimethylheptene | Zeolite, 200–300°C | 55–70 | Catalyst deactivation |
| Bornane modification | 1,7,7-Trimethylbornane | Pd(OAc)₂, CH₃I | 45–65 | Regioselectivity control |
| Clemmensen reduction | Bicyclic ketones | Zn-Hg/HCl | 65–70 | Side reactions |
The Diels-Alder/isomerization route offers the highest scalability, while bornane modification provides better stereochemical control.
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